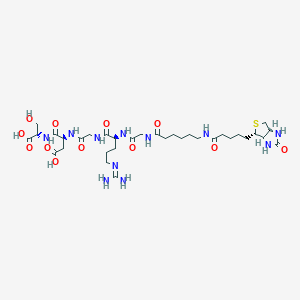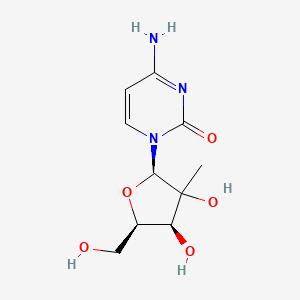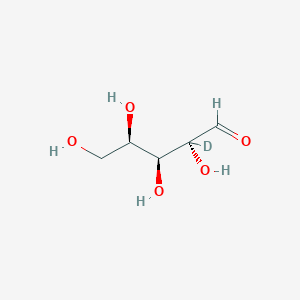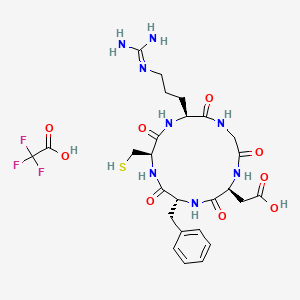
Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA) is a cyclic peptide known for its high affinity to integrin receptors, particularly αvβ3 integrin. This compound is widely used in scientific research due to its ability to disrupt cell integrin interactions, making it valuable in studies related to cell adhesion, migration, and tumor research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA) typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide is then cyclized through the formation of a disulfide bond between the cysteine residues. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product .
化学反应分析
Types of Reactions
Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA) primarily undergoes reactions involving its peptide bonds and disulfide bridge. These include:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Fluorescent dyes or biotinylation reagents.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Free thiol groups.
Substitution: Modified peptides with fluorescent tags or biotin.
科学研究应用
Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigates cell adhesion, migration, and integrin-mediated signaling pathways.
Medicine: Explores potential therapeutic applications in cancer treatment by targeting integrin receptors on tumor cells.
Industry: Utilized in the development of targeted drug delivery systems and diagnostic tools.
作用机制
Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA) exerts its effects by binding to integrin receptors, particularly αvβ3 integrin, on the cell surface. This binding disrupts integrin-mediated cell adhesion and signaling pathways, leading to changes in cell behavior. The compound inhibits the expression of pluripotent markers in embryonic stem cells and reduces the tumorigenic potential of these cells in vivo .
相似化合物的比较
Similar Compounds
- Cyclo(Arg-Gly-Asp-D-Phe-Val) (TFA)
- Cyclo(Arg-Gly-Asp-D-Phe-Lys(Cys))
- Cyclo(Arg-Gly-Asp-D-Phe-Ser)
Uniqueness
Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA) is unique due to its high affinity for αvβ3 integrin and its ability to form a stable cyclic structure through a disulfide bond. This stability enhances its binding affinity and specificity compared to linear peptides. Additionally, its ability to inhibit pluripotent marker expression and reduce tumorigenic potential makes it particularly valuable in cancer research .
属性
分子式 |
C26H35F3N8O9S |
|---|---|
分子量 |
692.7 g/mol |
IUPAC 名称 |
2-[(2S,5R,8R,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C24H34N8O7S.C2HF3O2/c25-24(26)27-8-4-7-14-20(36)28-11-18(33)29-16(10-19(34)35)22(38)31-15(9-13-5-2-1-3-6-13)21(37)32-17(12-40)23(39)30-14;3-2(4,5)1(6)7/h1-3,5-6,14-17,40H,4,7-12H2,(H,28,36)(H,29,33)(H,30,39)(H,31,38)(H,32,37)(H,34,35)(H4,25,26,27);(H,6,7)/t14-,15+,16-,17-;/m0./s1 |
InChI 键 |
CXHGNOQJFDRALD-ZSXFUQLHSA-N |
手性 SMILES |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O |
规范 SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N3-[3-(tert-Butoxycarbonyl)amino]propyluridine](/img/structure/B12392015.png)
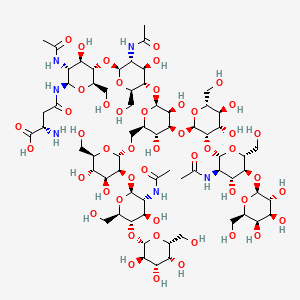
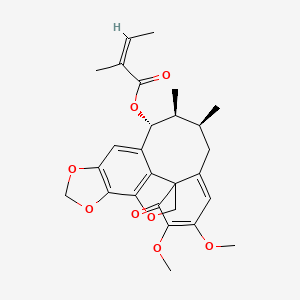
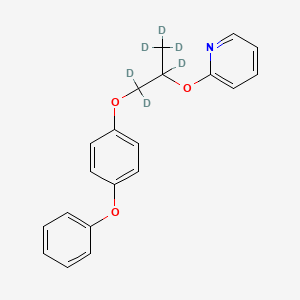
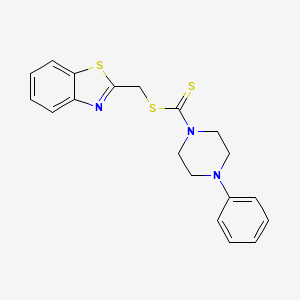
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392055.png)
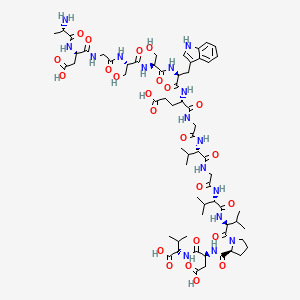
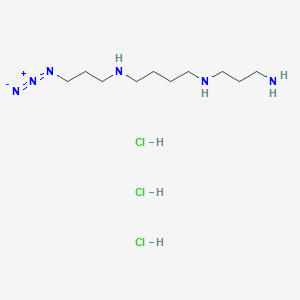
![(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)


